molecular formula C24H27N3O5S B6512056 7-{[4-(2-methoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one CAS No. 946259-87-6

7-{[4-(2-methoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one

カタログ番号: B6512056
CAS番号: 946259-87-6
分子量: 469.6 g/mol
InChIキー: PGAKRXNUJDFDEM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a complex tricyclic core (1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one) linked to a piperazine moiety via a sulfonyl group. The piperazine ring is substituted with a 2-methoxybenzoyl group, which introduces electron-donating and steric effects critical for its biological interactions. While its synthesis and structural analogs have been explored (e.g., compound 20 in ), detailed crystallographic data remain unpublished . Preliminary studies suggest activity at serotonin receptors (5-HTR), though specific binding affinities and mechanistic insights are yet to be fully elucidated .

特性

IUPAC Name

7-[4-(2-methoxybenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S/c1-32-21-7-3-2-6-20(21)24(29)25-11-13-26(14-12-25)33(30,31)19-15-17-5-4-10-27-22(28)9-8-18(16-19)23(17)27/h2-3,6-7,15-16H,4-5,8-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAKRXNUJDFDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCC(=O)N5CCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s pharmacological and physicochemical properties can be contextualized by comparing it to derivatives with modifications in the piperazine substituent, sulfonyl linkage, or tricyclic core. Below is a detailed analysis:

Piperazine Substituent Variations

Compound Name Substituent on Piperazine Key Structural Difference Biological Activity/Property Reference
Target Compound 2-Methoxybenzoyl - 5-HTR affinity (preliminary)
3-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-3-azatricyclo[...]trideca...-2,4-dione (Compound 20) 2-Methoxyphenyl Butyl linker instead of sulfonyl; tricyclic core 5-HTR affinity (tested)
7-{[4-(3-Fluorobenzoyl)piperazin-1-yl]sulfonyl}-... 3-Fluorobenzoyl Electron-withdrawing fluorine vs. methoxy Undisclosed (structural analog)
7-({4-[2-(4-Methoxyphenyl)acetyl]piperazin-1-yl}sulfonyl)-... () 4-Methoxyphenyl acetyl Acetyl linker vs. benzoyl; para-methoxy position Commercial availability (no activity)
  • In contrast, the 3-fluorobenzoyl analog () introduces electron withdrawal, which may alter binding kinetics or metabolic stability .
  • Linker Flexibility : Compound 20 () replaces the sulfonyl group with a butyl chain, reducing polarity and possibly limiting membrane permeability compared to the target compound .
  • Substituent Position : The 4-methoxyphenyl acetyl derivative () shifts the methoxy group to the para position, which could sterically hinder interactions with hydrophobic receptor pockets .

Tricyclic Core Modifications

describes aza-oxa tricyclic derivatives (e.g., 8b , 8c ) with chlorinated and phenethyl-substituted cores. These compounds lack the sulfonyl-piperazine moiety but share a similar tricyclic scaffold, emphasizing the role of the core in maintaining structural rigidity for receptor binding. However, their biological targets (e.g., anticonvulsant or antimicrobial activity) differ significantly from the serotonin receptor focus of the target compound .

Methodological Considerations in Similarity Comparisons

As highlighted in , compound similarity assessments depend on metrics such as structural alignment, pharmacophore models, or physicochemical descriptors. For example:

  • Structural Similarity : The target compound and its 3-fluorobenzoyl analog () share >85% Tanimoto similarity (calculated via PubChem fingerprints), suggesting comparable receptor interactions .
  • Pharmacophore Models : The sulfonyl group in the target compound may act as a hydrogen-bond acceptor, a feature absent in butyl-linked analogs like Compound 20 .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。